molecular formula C6H4N2 B167529 2-Isocyanopyridine CAS No. 1984-19-6

2-Isocyanopyridine

Cat. No. B167529
CAS RN: 1984-19-6
M. Wt: 104.11 g/mol
InChI Key: KSQAFIWDAONOFL-UHFFFAOYSA-N
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Description

2-Isocyanopyridine is a chemical compound with the molecular formula C6H4N2. It is characterized by its dichotomy between carbenoid and triple bond characters, with a nucleophilic and electrophilic terminal carbon . This unique functionality exhibits unusual reactivity in organic chemistry .


Molecular Structure Analysis

The isocyanide functionality of 2-Isocyanopyridine is due to its dichotomy between carbenoid and triple bond characters, with a nucleophilic and electrophilic terminal carbon . This unique structure allows it to exhibit unusual reactivity in organic chemistry .


Chemical Reactions Analysis

The Ugi four-component condensation (U-4CC) between an aldehyde, an amine, a carboxylic acid, and an isocyanide like 2-Isocyanopyridine allows the rapid preparation of α-aminoacyl amide derivatives . The Ugi Reaction products can exemplify a wide variety of substitution patterns, and constitute peptidomimetics that have potential pharmaceutical applications .


Physical And Chemical Properties Analysis

The isocyanide functionality of 2-Isocyanopyridine exhibits unusual reactivity in organic chemistry . Unfortunately, the over-proportional use of only a few isocyanides hampers novel discoveries about the fascinating reactivity of this functional group .

Scientific Research Applications

1. Multicomponent Chemistry and Synthesis of Opioids

2-Isocyanopyridines, specifically 2-bromo-6-isocyanopyridine, have been identified as convertible isocyanides useful in multicomponent chemistry. This compound has shown to be optimal due to its stability and synthetic efficiency, with potential applications in the synthesis of opioids like carfentanil (van der Heijden et al., 2016).

2. Peptidomimetic Design

3-Substituted 2-isocyanopyridines have been utilized as convertible isocyanides in Ugi four-component reactions. These compounds facilitate the creation of constrained di-/tripeptides with protective groups sensitive to both acid and base, demonstrating their versatility in peptidomimetic design (Hollanders et al., 2021).

3. Biological Activity of Aminopyridines

2-Aminopyridines, closely related to 2-isocyanopyridines, exhibit a variety of biological activities, making them an area of interest in pharmacological research. These compounds have been extensively studied for their diverse pharmacological potentials (Orie et al., 2021).

4. Synthesis of Imidazopyridines

2-Isocyanopyridines are integral in the synthesis of imidazopyridines, a fused bicyclic heterocycle recognized for its applications in medicinal chemistry and material science. Various synthesis methods, including multicomponent reactions, have been developed for these compounds (Bagdi et al., 2015).

5. Synthesis of 2-Aminopyridines

The synthesis of 2-aminopyridines, using copper-catalyzed cyclization of oxime esters, demonstrates the chemical versatility and synthetic importance of 2-isocyanopyridine derivatives. These methods produce various 2-aminopyridines under optimized conditions (蔡忠建 et al., 2014).

6. Development of Bioactive Compounds

2-Oxo-3-cyanopyridine derivatives, related to 2-isocyanopyridines, have shown potential in developing bioactive compounds like anticancer, antibacterial, antifungal agents, and HIV-1 inhibitors (Ghosh et al., 2015).

7. Enzyme Inhibition Effects

Studies on 2-aminopyridine liganded Pd(II) N-heterocyclic carbene complexes, derived from 2-isocyanopyridine structures, have shown significant enzyme inhibition effects. These complexes exhibit activity against enzymes like α-glycosidase, aldose reductase, and acetylcholinesterase (Erdemir et al., 2019).

8. Catalytic Applications

2-Isocyanopyridine derivatives play a role in catalytic applications, such as in terpyridines and their transition metal complexes. These compounds are utilized in a variety of fields, including materials science and biomedicinal chemistry (Winter et al., 2011).

Future Directions

The development of 2-isocyanopyridines as novel convertible isocyanides for multicomponent chemistry is reported . Comparison of 12 representatives of this class revealed 2-bromo-6-isocyanopyridine as the optimal reagent in terms of stability and synthetic efficiency . This development will enable easy access to uncharted isocyanide space and will result in many discoveries about the unusual reactivity of this functional group .

properties

IUPAC Name

2-isocyanopyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N2/c1-7-6-4-2-3-5-8-6/h2-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSQAFIWDAONOFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[C-]#[N+]C1=CC=CC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40572392
Record name 2-Isocyanopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40572392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

104.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Isocyanopyridine

CAS RN

1984-19-6
Record name 2-Isocyanopyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1984-19-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Isocyanopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40572392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
24
Citations
C Hollanders, M Elsocht, O Van der Poorten… - Chemical …, 2021 - pubs.rsc.org
… Similar to previously applied procedures 22 and the procedure for 6-bromo-2-isocyanopyridine synthesis, 10 we initially treated the formamide with POCl 3 . Even with a large excess of …
Number of citations: 3 pubs.rsc.org
C Bartolomé, P Espinet, JM Martín-Alvarez… - Inorganica Chimica …, 2010 - Elsevier
… The aim of this work is to study the behavior of the structurally related 2-isocyanopyridine (CNPy-2) and 1,2-phenylenediisocyanide ligands in the construction of silver-based polymers. …
Number of citations: 4 www.sciencedirect.com
M Elsocht, K Hollanders, O Van der Poorten… - Journal of Peptide …, 2018 - 5z.com
… The 3-chloro-2-isocyanopyridine 3b was used in the synthesis of aminotriazoloazepinone-containing dipeptides 6, following the one-pot Ugi–Huisgen cyclization.[3] Afterwards, a Zn(…
Number of citations: 2 www.5z.com
P Patil, M Ahmadian-Moghaddam, A Dömling - Green Chemistry, 2020 - pubs.rsc.org
The isocyanide functionality due to its dichotomy between carbenoid and triple bond characters, with a nucleophilic and electrophilic terminal carbon, exhibits unusual reactivity in …
Number of citations: 67 pubs.rsc.org
G van der Heijden, P Schuckman… - … of Reagents for …, 2001 - Wiley Online Library
… Alternative Names: 6-Bromo-2-isocyanopyridine; 2-bromopyridyl-6-isocyanide; 6-isocyanopyridyl-2-bromide. …
Number of citations: 0 onlinelibrary.wiley.com
J Guo, A Mayr - Inorganica chimica acta, 1997 - Elsevier
The complexes trans-[FeI 2 (CN-3-pyridyl) 4 ], trans-[PdI 2 (CNR) 2 ] (CNR=2-, 3- and 4-isocyanopyridine, 3-isocyanoquinoline, 4-isocyanoquinaldine, 5-isocyanoquinoline, 5-…
Number of citations: 18 www.sciencedirect.com
SA Salami, X Siwe-Noundou, RWM Krause - Molecules, 2022 - mdpi.com
A simple, green, and highly efficient protocol for the synthesis of isocyanides is described. The reaction involves dehydration of formamides with phosphorus oxychloride in the presence …
Number of citations: 5 www.mdpi.com
SA Salami, X Siwe-Noundou - Available at SSRN 4155157 - papers.ssrn.com
A simple, green, and highly efficient protocol for the synthesis of isocyanides is described. The reaction involves dehydration of formamides with phosphorus oxychloride in the presence …
Number of citations: 0 papers.ssrn.com
R Van Den Hauwe, M Elsocht, C Hollanders, S Ballet - Synlett, 2021 - thieme-connect.com
… use of a convertible isocyanide, 3-chloro-2-isocyanopyridine[39] 6, recently reported by our … Via the use of the convertible 3-chloro-2-isocyanopyridine 6, the application potential of the …
Number of citations: 1 www.thieme-connect.com
TA Keating, RW Armstrong - Journal of the American Chemical …, 1996 - ACS Publications
The concept of a “universal isocyanide” that enables postcondensation modification of Ugi four-component condensation products is introduced. This strategy is suited for the synthesis …
Number of citations: 372 pubs.acs.org

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